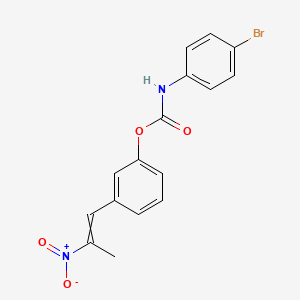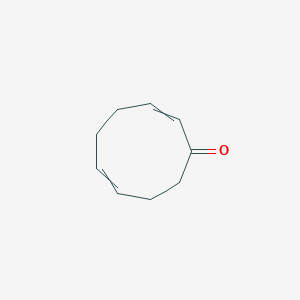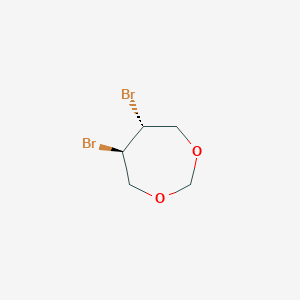![molecular formula C14H19NO3 B14586639 {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid CAS No. 61576-40-7](/img/structure/B14586639.png)
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a phenyl group, a pentylidene chain, and an aminooxyacetic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 4-Methyl-1-phenylpentylidene intermediate: This step involves the reaction of 4-methyl-1-phenylpentan-1-one with an appropriate reagent to form the pentylidene intermediate.
Amination: The intermediate is then reacted with hydroxylamine to introduce the aminooxy group.
Acetylation: Finally, the aminooxy intermediate is acetylated to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
{[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenylpentan-1-one: A precursor in the synthesis of {[(4-Methyl-1-phenylpentylidene)amino]oxy}acetic acid.
Hydroxylamine: Used in the amination step of the synthesis.
Aminooxyacetic acid: Shares the aminooxy functional group.
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
61576-40-7 |
|---|---|
Molecular Formula |
C14H19NO3 |
Molecular Weight |
249.30 g/mol |
IUPAC Name |
2-[(4-methyl-1-phenylpentylidene)amino]oxyacetic acid |
InChI |
InChI=1S/C14H19NO3/c1-11(2)8-9-13(15-18-10-14(16)17)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,16,17) |
InChI Key |
UVAAXTXMYNADQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=NOCC(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,3S)-2,3-Dimethyl-1-[(E)-phenyldiazenyl]aziridine](/img/structure/B14586564.png)

![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
![4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione](/img/structure/B14586594.png)







